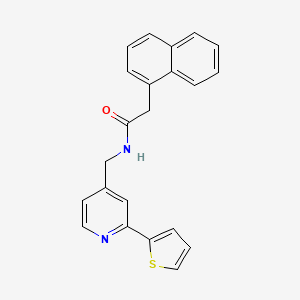![molecular formula C22H16F3N5O4S B2438196 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-68-5](/img/no-structure.png)
1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16F3N5O4S and its molecular weight is 503.46. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interaction Studies
Research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules showcases the impact of substitutions on molecular dimerization and interaction patterns, which are crucial for understanding the chemical and physical properties of complex molecules (Avasthi et al., 2002). This knowledge is vital for designing molecules with desired properties for various applications, including drug design and materials science.
Synthesis and Mechanistic Investigations
Studies on the synthesis of labeled compounds for mechanistic investigations, as seen in the synthesis of [1-(15)N]-labeled pyrimidine dione oxides, highlight the importance of these compounds in understanding reaction mechanisms and potentially in tracing and studying biochemical pathways (Sako et al., 2000). This research is fundamental in drug development and chemical synthesis.
Crystal Structure Analysis
The analysis of crystal structures, such as the study of 7-amino-1,3-dimethylpyrimidine derivatives, helps in understanding the molecular geometry, intermolecular interactions, and stability of compounds. This information is essential for the development of new materials and pharmaceuticals (Zhou et al., 2007).
Novel Synthesis Methods
Research into novel multicomponent synthesis methods, such as the catalyzed synthesis of pyridine-pyrimidines, offers innovative approaches to chemical synthesis that can lead to more efficient and environmentally friendly production of complex molecules (Rahmani et al., 2018). This research has implications for pharmaceutical manufacturing and material science.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)benzyl mercaptan to form the corresponding thioether. This thioether is then reacted with 2,4-diamino-6-methylpyrimidine-5-carboxylic acid to form the pyrimido[4,5-d]pyrimidine ring system. The resulting compound is then subjected to cyclization with acetic anhydride to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "3-(trifluoromethyl)benzyl mercaptan", "2,4-diamino-6-methylpyrimidine-5-carboxylic acid", "acetic anhydride" ], "Reaction": [ "Condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)benzyl mercaptan in the presence of a base to form the corresponding thioether", "Reaction of the thioether with 2,4-diamino-6-methylpyrimidine-5-carboxylic acid in the presence of a coupling agent to form the pyrimido[4,5-d]pyrimidine ring system", "Cyclization of the resulting compound with acetic anhydride in the presence of a catalyst to form the final product" ] } | |
CAS RN |
847190-68-5 |
Product Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C22H16F3N5O4S |
Molecular Weight |
503.46 |
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16F3N5O4S/c1-28-18-16(20(31)29(2)21(28)32)19(35-11-12-4-3-5-14(10-12)22(23,24)25)27-17(26-18)13-6-8-15(9-7-13)30(33)34/h3-10H,11H2,1-2H3 |
InChI Key |
VFYUZANPHYVYAX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



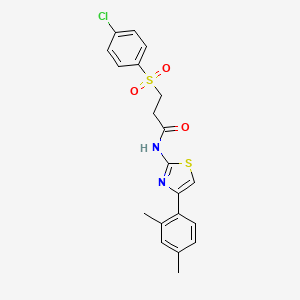
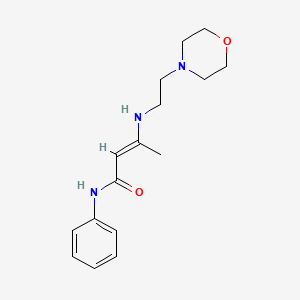
![2-Cyano-N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2438117.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2438118.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2438121.png)
![3-[(1S)-1-Azidoethyl]-1-benzothiophene](/img/structure/B2438123.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide](/img/structure/B2438124.png)

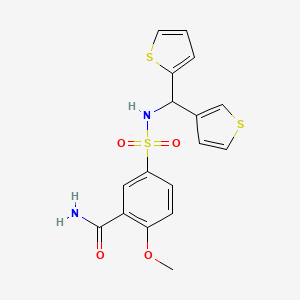

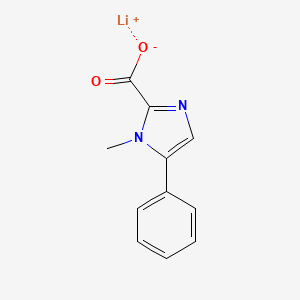
![6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2438132.png)

